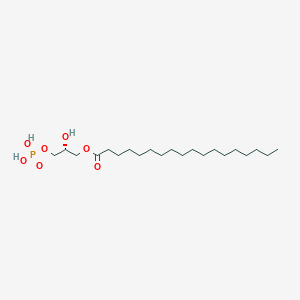

1-Stearoyl-sn-glycero-3-phosphate

Description

Propriétés

Numéro CAS |

65494-37-3 |

|---|---|

Formule moléculaire |

C21H43O7P |

Poids moléculaire |

438.5 g/mol |

Nom IUPAC |

[(2R)-2-hydroxy-3-phosphonooxypropyl] octadecanoate |

InChI |

InChI=1S/C21H43O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h20,22H,2-19H2,1H3,(H2,24,25,26)/t20-/m1/s1 |

Clé InChI |

LAYXSTYJRSVXIH-HXUWFJFHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Origine du produit |

United States |

Biosynthesis and Enzymatic Metabolism of 1 Stearoyl Sn Glycero 3 Phosphate

De Novo Synthetic Pathways of Lysophosphatidic Acids

The de novo synthesis of lysophosphatidic acids (LPAs), including 1-Stearoyl-sn-glycero-3-phosphate, is a fundamental process in lipid metabolism, initiating the formation of all glycerolipids. nih.gov This pathway begins with simple precursors and involves a series of enzymatic reactions to construct the LPA molecule.

Role of Glycerol-3-Phosphate Acyltransferases (GPATs) in Initial Acylation

The first and rate-limiting step in the de novo synthesis of lysophosphatidic acids is the acylation of sn-glycerol-3-phosphate. nih.govtaylorandfrancis.com This reaction is catalyzed by a family of enzymes known as glycerol-3-phosphate acyltransferases (GPATs). nih.govnih.gov GPATs facilitate the transfer of an acyl group from an acyl-CoA donor to the sn-1 position of sn-glycerol-3-phosphate, resulting in the formation of a lysophosphatidic acid. nih.gov In the specific case of this compound, the acyl donor would be stearoyl-CoA.

There are multiple isoforms of GPATs, each encoded by a different gene and exhibiting distinct tissue distribution and regulatory properties. nih.gov These enzymes are found in various cellular compartments, including the endoplasmic reticulum and mitochondria, highlighting their central role in lipid biosynthesis across different cellular contexts. nih.govuq.edu.au The activity of GPATs is crucial for initiating the synthesis of triacylglycerols and other glycerolipids. nih.gov For instance, GPAT1 has shown a preference for esterifying palmitate at the sn-1 position of glycerol-3-phosphate. nih.gov

Precursors and Metabolic Intermediates (e.g., sn-Glycerol 3-phosphate)

The primary precursor for the de novo synthesis of lysophosphatidic acids is sn-glycerol 3-phosphate. nih.govwikipedia.org This molecule can be synthesized through two main routes. The major pathway involves the reduction of dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, a reaction catalyzed by glycerol-3-phosphate dehydrogenase. wikipedia.orgyoutube.com This links carbohydrate metabolism directly to lipid synthesis. Alternatively, sn-glycerol 3-phosphate can be produced by the phosphorylation of glycerol (B35011), a product of fat hydrolysis, via the enzyme glycerol kinase. wikipedia.org

Once formed, sn-glycerol-3-phosphate serves as the acceptor molecule for the initial acylation by GPATs, leading to the formation of lysophosphatidic acid. nih.gov This LPA molecule is a critical metabolic intermediate, standing at a branch point for the synthesis of various classes of lipids. nih.gov

Interconversion and Remodeling Pathways

Following its initial synthesis, this compound can undergo further metabolic transformations through interconversion and remodeling pathways. These processes are essential for generating the vast diversity of lipid species required for various cellular functions.

Acyltransferase Activities (e.g., ABHD5) in Lysophosphatidic Acid Transformation

Lysophosphatidic acids, including this compound, are substrates for another class of enzymes called 1-acylglycerol-3-phosphate O-acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs). nih.govuniprot.org These enzymes catalyze the acylation of the free hydroxyl group at the sn-2 position of the glycerol backbone, converting the lysophosphatidic acid into phosphatidic acid (PA). nih.govuniprot.org

One such enzyme with reported LPAAT activity is Abhydrolase domain-containing protein 5 (ABHD5), also known as CGI-58. nih.govuniprot.orgmdpi.com Recombinant mouse CGI-58 has been shown to possess coenzyme A-dependent lysophosphatidic acid acyltransferase activity. nih.gov While it displays a slight preference for 1-oleoyl-lysophosphatidic acid, it also acts on other LPA species, including 1-stearoyl-lysophosphatidic acid. nih.gov The enzyme utilizes acyl-CoAs as the acyl donors, with a preference for arachidonoyl-CoA and oleoyl-CoA. nih.gov However, it's worth noting that some studies have questioned the intrinsic LPAAT activity of ABHD5, suggesting its primary role might be as a co-activator for other lipases. mdpi.com

The activity of these acyltransferases is a crucial step in the Kennedy pathway for the synthesis of triacylglycerols and phospholipids (B1166683). mdpi.com

Phospholipase-mediated Hydrolysis and Generation

Lysophosphatidic acids can also be generated through the hydrolysis of phosphatidic acid by phospholipases. Specifically, phospholipase A1 (PLA1) or phospholipase A2 (PLA2) can remove the acyl chain from the sn-1 or sn-2 position of phosphatidic acid, respectively, to yield an LPA. nih.gov

Furthermore, extracellular lysophosphatidic acid can be formed from the hydrolysis of lysophosphatidylcholine (B164491) by the plasma enzyme autotaxin, a lysophospholipase D. nih.gov The generation of phosphatidic acid, a precursor for LPA, can also be stimulated by the activation of phospholipase D (PLD), which hydrolyzes phospholipids like phosphatidylcholine. nih.govnih.gov The resulting phosphatidic acid can then be hydrolyzed by phospholipase A2 to generate lysophosphatidic acid. nih.gov

Formation of Diacylglycerols and Subsequent Phosphatidic Acid Synthesis

Lysophosphatidic acids are key intermediates in the synthesis of diacylglycerols (DAG) and, subsequently, phosphatidic acid. The conversion of LPA to phosphatidic acid is catalyzed by AGPATs, as described earlier. nih.gov This phosphatidic acid can then be dephosphorylated by phosphatidic acid phosphohydrolases (PAPs), also known as lipins, to form diacylglycerol. nih.gov

This diacylglycerol is a central molecule in lipid metabolism. It can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerol, the primary form of energy storage in eukaryotes. nih.gov Alternatively, diacylglycerol can be phosphorylated by diacylglycerol kinases (DGKs) to regenerate phosphatidic acid. nih.gov This cycle highlights the dynamic interconversion between these key lipid second messengers. The formation of diacylglycerol from phosphatidic acid is a critical step in the pathway leading to the synthesis of triacylglycerols and other complex lipids. youtube.com

Linkages to Other Glycerophospholipid Classes

This compound is a specific type of lysophosphatidic acid (LPA), a class of molecules that serve as crucial intermediates in the de novo biosynthesis of glycerophospholipids. medchemexpress.comresearchgate.netwikidata.org Its metabolic journey is intrinsically linked to the formation of more complex phospholipids, positioning it at a key entry point into the glycerophospholipid synthesis pathway. researchgate.netnih.gov The primary metabolic fate of this compound is its conversion into phosphatidic acid (PA), a pivotal branch point from which all major glycerophospholipid classes are derived. researchgate.netunimi.itnih.gov

The transformation from this compound to phosphatidic acid is accomplished through a single enzymatic acylation step. An acyltransferase enzyme, specifically a 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), catalyzes the esterification of a fatty acid to the free hydroxyl group at the sn-2 position of the glycerol backbone. researchgate.netnih.gov This reaction converts the lysophospholipid into phosphatidic acid, the simplest diacyl-glycerophospholipid. researchgate.netunimi.it

Once synthesized, phosphatidic acid stands at a critical metabolic crossroads, directing carbon flux towards two distinct downstream pathways for the synthesis of various glycerophospholipid classes. researchgate.netnih.gov

Synthesis via Diacylglycerol (DAG): In one pathway, phosphatidic acid is dephosphorylated by the enzyme phosphatidate phosphohydrolase (commonly a member of the Lipin family) to yield diacylglycerol (DAG). researchgate.netnih.gov DAG is the direct precursor for the synthesis of two of the most abundant phospholipid classes in eukaryotic membranes:

Phosphatidylcholine (PC): Synthesized from DAG via the Kennedy pathway, which involves the transfer of a phosphocholine (B91661) headgroup from CDP-choline. researchgate.netnih.gov

Phosphatidylethanolamine (B1630911) (PE): Also synthesized from DAG via the Kennedy pathway, utilizing CDP-ethanolamine as the headgroup donor. researchgate.netnih.gov

Phosphatidylserine (PS): In mammalian cells, PS is primarily synthesized through a headgroup exchange reaction from pre-existing PC or PE. researchgate.net

Synthesis via CDP-Diacylglycerol (CDP-DAG): Alternatively, phosphatidic acid can be activated by reacting with cytidine (B196190) triphosphate (CTP) in a reaction catalyzed by CDP-diacylglycerol synthase. researchgate.netfrontiersin.orgnih.gov This forms the high-energy intermediate cytidine diphosphate-diacylglycerol (CDP-DAG), which is the precursor for another set of important glycerophospholipids: researchgate.net

Phosphatidylinositol (PI): Synthesized by the transfer of the diacylglycerol moiety from CDP-DAG to myo-inositol. researchgate.net

Phosphatidylglycerol (PG): Formed from the reaction of CDP-DAG with glycerol-3-phosphate. researchgate.net

Cardiolipin (B10847521) (CL): A dimeric phospholipid unique to the inner mitochondrial membrane, synthesized from phosphatidylglycerol and CDP-DAG. researchgate.net

The initial stearoyl group at the sn-1 position can be retained in the final phospholipid, or the acyl chains can be further modified through the Lands' cycle, a remodeling pathway involving deacylation by phospholipases followed by reacylation by various lysophospholipid acyltransferases (LPLATs). researchgate.netnih.gov This remodeling contributes to the vast diversity and specific acyl chain composition of cellular glycerophospholipids. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Conversion of this compound to Other Glycerophospholipids

| Enzyme Name | Abbreviation | Function | Resulting Product Class |

| 1-Acylglycerol-3-phosphate O-acyltransferase | AGPAT / LPAAT | Acylates the sn-2 position of lysophosphatidic acid. researchgate.netnih.gov | Phosphatidic Acid |

| Phosphatidate Phosphohydrolase | PAP / Lipin | Dephosphorylates phosphatidic acid to form diacylglycerol. researchgate.netnih.gov | Leads to PC, PE, PS |

| CDP-diacylglycerol Synthase | CDS | Activates phosphatidic acid with CTP to form CDP-diacylglycerol. researchgate.netfrontiersin.orgnih.gov | Leads to PI, PG, CL |

| Choline-phosphate cytidylyltransferase | CCT | Key enzyme in the Kennedy pathway for PC synthesis. | Phosphatidylcholine |

| Ethanolamine-phosphate cytidylyltransferase | ECT | Key enzyme in the Kennedy pathway for PE synthesis. | Phosphatidylethanolamine |

| Phosphatidylinositol Synthase | PIS | Synthesizes PI from CDP-DAG and myo-inositol. researchgate.net | Phosphatidylinositol |

| Phosphatidylglycerophosphate Synthase | PGP S | Synthesizes PGP from CDP-DAG and glycerol-3-phosphate. researchgate.net | Phosphatidylglycerol |

| Cardiolipin Synthase | CLS | Synthesizes cardiolipin from PG and CDP-DAG. researchgate.net | Cardiolipin |

Functional Roles in Cellular Homeostasis and Lipid Dynamics

Contribution to Membrane Structure and Dynamics in Research Models

The molecular geometry of 1-stearoyl-sn-glycero-3-phosphate plays a significant role in the physical properties of biological membranes. As a lysophospholipid, it possesses a single acyl chain, which imparts an "inverted-cone" or "cone" shape to the molecule. This contrasts with the cylindrical shape of diacyl phospholipids (B1166683) that form the stable bilayer of cellular membranes. frontiersin.org

The presence of cone-shaped lipids like LPA can induce positive curvature in the membrane, a property that is essential for processes involving membrane deformation, such as membrane fission and fusion. frontiersin.org Research has shown that the enzymatic conversion of LPA to phosphatidic acid (PA) by lysophosphatidic acid acyltransferase (LPAAT) is a critical mechanism for modulating membrane shape. frontiersin.org This reaction, which adds a second acyl chain to the LPA molecule, transforms the inverted-cone-shaped lipid into a cone-shaped PA molecule, a change that actively promotes the bending and eventual splitting of the membrane. frontiersin.org

Furthermore, due to its amphipathic nature, this compound and its derivatives are utilized in the laboratory to create artificial membrane systems. These include the formation of micelles, liposomes, and other lipid-based carriers, which serve as valuable research models for studying membrane properties and for applications in drug delivery. caymanchem.comsigmaaldrich.com

Table 1: Influence of Lipid Shape on Membrane Curvature

| Lipid Class | Molecular Shape | Effect on Membrane | Cellular Process Example |

|---|---|---|---|

| This compound (LPA) | Inverted-Cone | Induces positive curvature | Membrane fission/fusion intermediate frontiersin.org |

| Phosphatidic Acid (PA) | Cone | Induces negative curvature | Signal transduction, membrane trafficking frontiersin.org |

| Phosphatidylcholine (PC) | Cylindrical | Forms stable bilayer | Main structural component of membranes |

Regulation of Lipid Droplet Biogenesis and Fusion

This compound is a foundational molecule in the biogenesis of lipid droplets, the primary organelles for neutral lipid storage in cells. nih.gov The synthesis of triacylglycerols (TAGs), the main constituents of lipid droplets, begins with the acylation of sn-glycerol-3-phosphate. nih.govnih.gov

This initial step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which attaches a fatty acyl-CoA, such as stearoyl-CoA, to the sn-1 position of glycerol-3-phosphate, yielding 1-acyl-sn-glycero-3-phosphate (LPA), in this specific case, this compound. nih.gov Subsequently, the enzyme 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as LPAAT, catalyzes the addition of a second acyl chain to the sn-2 position, converting LPA into phosphatidic acid (PA). frontiersin.orgnih.gov

PA is a critical branch point in lipid synthesis. nih.gov For TAG synthesis, PA is dephosphorylated by phosphatidic acid phosphatase (PAP) to form diacylglycerol (DAG). Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of DAG with a third fatty acyl-CoA, producing TAG. nih.govnih.gov This newly synthesized TAG accumulates within the endoplasmic reticulum membrane, leading to the budding and formation of a nascent lipid droplet. nih.gov Therefore, this compound lies at the start of the pathway that directly governs the cell's capacity to form and expand these vital energy reservoirs.

Integration into Broader Lipid Metabolic Networks

The role of this compound extends beyond being a simple precursor; it is a central hub in the complex web of lipid metabolism. It is the product of the first committed step in the de novo synthesis pathway for all glycerophospholipids. tandfonline.comnih.gov After its formation, it is rapidly converted to phosphatidic acid (PA). frontiersin.orgtandfonline.com

PA itself is a minor membrane component but a crucial precursor for a vast array of downstream lipids. tandfonline.com It can be channeled into the synthesis of TAG for energy storage, as described above, or it can be used to generate the various classes of phospholipids that constitute cellular membranes. frontiersin.org Through the action of different synthases, the diacylglycerol derived from PA can be converted into phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). Alternatively, PA can be converted to CDP-diacylglycerol, the precursor for phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.gov

Table 2: Key Enzymes in the Metabolic Pathway of this compound

| Enzyme | Abbreviation | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | sn-Glycerol-3-phosphate → 1-Acyl-sn-glycero-3-phosphate (LPA) | Glycerophospholipid & TAG Synthesis nih.gov |

| 1-Acylglycerol-3-phosphate acyltransferase | AGPAT/LPAAT | 1-Acyl-sn-glycero-3-phosphate → Phosphatidic Acid (PA) | Glycerophospholipid & TAG Synthesis frontiersin.orgnih.gov |

| Phosphatidic acid phosphatase | PAP | Phosphatidic Acid (PA) → Diacylglycerol (DAG) | TAG Synthesis nih.gov |

| Diacylglycerol acyltransferase | DGAT | Diacylglycerol (DAG) → Triacylglycerol (TAG) | TAG Synthesis nih.gov |

Molecular Signaling Mechanisms of 1 Stearoyl Sn Glycero 3 Phosphate

Activation of G Protein-Coupled Receptors by Lysophosphatidic Acid Species

1-Stearoyl-sn-glycero-3-phosphate, a species of lysophosphatidic acid (LPA), exerts its effects by activating a class of cell surface receptors known as G protein-coupled receptors (GPCRs). nih.govscripps.edu These receptors, upon binding with LPA, trigger intracellular signaling cascades that regulate a multitude of cellular functions. scripps.edumdpi.com There are at least six identified LPA receptors, designated LPAR1 through LPAR6. mdpi.comthno.org

Different LPA species exhibit varying affinities for these receptor subtypes, leading to a diverse range of biological responses. nih.gov For instance, research has shown that while some LPA species like 18:1 LPA and 20:4 LPA are potent activators of LPAR1 and LPAR3, this compound (18:0 LPA) is considered a comparatively poor agonist for these particular receptors. nih.gov The activation of these GPCRs by LPA involves conformational changes in the receptor structure, which in turn facilitates the coupling and activation of heterotrimeric G proteins. nih.gov The specific G proteins activated (e.g., Gαi/o, Gαq/11, Gα12/13) depend on the receptor subtype, dictating the subsequent downstream signaling pathways that are engaged. scripps.edunih.gov

Table 1: LPA Receptor Subtypes and their Coupled G Proteins

| LPA Receptor | Coupled G Proteins | Reference |

|---|---|---|

| LPAR1 | Gαi/o, Gαq/11, Gα12/13 | scripps.edu |

| LPAR2 | Gαi/o, Gαq, Gα12/13 | nih.gov |

| LPAR3 | Gαi/o, Gαq | scripps.edu |

| LPAR4 | - | |

| LPAR5 | - | |

| LPAR6 | Gα12/13 | mdpi.com |

Modulation of Intracellular Signaling Cascades

Effects on Protein Kinase Activities (e.g., PKC, mTOR pathways in cellular models)

The activation of LPA receptors by this compound initiates a cascade of intracellular events that prominently feature the modulation of various protein kinase activities. Among the key pathways affected are the Protein Kinase C (PKC) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways. pnas.orgresearcher.life

In certain cellular models, LPA has been shown to interfere with insulin (B600854) signaling through a mechanism dependent on PKC. pnas.org Furthermore, studies in human bronchial epithelial cells have implicated a role for PKC in LPA-induced signaling. physiology.org

The mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism, is also influenced by LPA. nih.govmdpi.com The mTOR protein kinase is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. nih.govmdpi.com LPA signaling can activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and other cellular processes. researchgate.net Specifically, in macrophages, 18:0 LPA has been observed to activate AKT, a key upstream regulator of mTOR. researchgate.net While some research suggests a disconnect between LPA content and mTORC2 activity in certain contexts, other studies indicate that LPA can activate mTOR signaling, which may in turn affect the function of other signaling molecules. pnas.orgresearchgate.net

Regulation of Gene Expression through Serum Response Element (SRE)-controlled genes

This compound can influence gene expression by modulating the activity of the Serum Response Element (SRE). The SRE is a sequence found in the promoter region of numerous genes that are responsive to serum and growth factors. oup.com

In a Rat-2 fibroblast cell line engineered with a β-galactosidase reporter gene under the control of the SRE, various LPA species, including this compound, were shown to induce reporter gene activity. oup.com This indicates that LPA can trigger the signaling pathways that lead to the activation of SRE-controlled genes. The potency of this induction varied depending on the specific acyl chain of the LPA molecule, with 1-oleoyl-LPA being the most potent, followed by 1-palmitoyl-LPA, 1-myristoyl-LPA, and then 1-stearoyl-LPA. oup.com This suggests that the cellular response to different LPA species is nuanced and can be influenced by the structure of the fatty acid chain.

Influence on Reactive Oxygen Species Production in Leukocyte Models

This compound and other LPA species can influence the production of reactive oxygen species (ROS) in leukocytes. ROS are chemically reactive molecules containing oxygen that play roles in cell signaling and homeostasis, but can also cause cellular damage at high concentrations.

Studies have shown that in certain leukocyte models, such as CD8 T cells, LPA can lead to an accumulation of ROS. nih.gov This effect on ROS production can have significant implications for immune cell function and the broader inflammatory response. For instance, in septic patients, the presence of oxidatively modified erythrocytes, a sign of high oxidative stress, can activate phagocytic cells like neutrophils and macrophages to produce a significant amount of free radicals. bjid.org.br While not directly focused on this compound, this highlights the general capacity of inflammatory conditions, where LPA levels can be altered, to drive ROS production in leukocytes. Further research indicates that lysophosphatidylcholine (B164491), a precursor to LPA, can enhance the generation of superoxide (B77818) anions and hydrogen peroxide. frontiersin.org

Impact on Cellular Processes in In Vitro Studies

Cell Motility and Proliferation Modulation

In vitro studies have demonstrated that this compound can modulate fundamental cellular processes such as motility and proliferation. oup.com The effects, however, can be cell-type specific and dependent on the particular LPA species.

For example, in porcine trophectoderm cells, this compound (at 20 μM) was found to stimulate a 1.6-fold increase in cell proliferation. oup.com It also promoted cell migration in these cells. oup.com Similarly, in human gingival fibroblasts, 18:0 LPA was shown to stimulate a significant increase in intracellular calcium, a key signaling event that can lead to proliferation. nih.gov However, in other cell types, such as the Sp2 myeloma cell line, this compound exhibited an antiproliferative effect, causing a decrease in the number of cells in the S-phase of the cell cycle. pnas.org This highlights the context-dependent nature of LPA's effects on cell proliferation.

Table 2: Effects of this compound on Cell Proliferation in Different Cell Lines

| Cell Line | Effect on Proliferation | Concentration | Reference |

|---|---|---|---|

| Porcine Trophectoderm (pTr) Cells | 1.6-fold increase | 20 μM | oup.com |

| Sp2 Myeloma Cells | Antiproliferative | 10 μM | pnas.org |

| Human Gingival Fibroblasts (GFs) | Stimulation of intracellular Ca2+ (pro-proliferative signal) | 1 x 10-5 M and 3.2 x 10-5 M | nih.gov |

Induction of Programmed Cell Death (Apoptosis) in Specific Cell Lines

The role of this compound, also known as 18:0 lysophosphatidic acid (LPA), in programmed cell death is highly dependent on the specific cell type and its receptor expression profile. Research has demonstrated that this lipid mediator can have opposing effects, either inducing or inhibiting apoptosis depending on the cellular context.

In studies involving lung tissue, this compound has been identified as a pro-apoptotic molecule in specific epithelial cells. Treatment of Normal Human Bronchial Epithelial (NHBE) cells with this compound at a concentration of 1 μM significantly induced apoptosis. nih.gov This effect is primarily mediated through the lysophosphatidic acid receptor 1 (LPA₁), as the use of a selective LPA₁ antagonist, AM095, was able to nullify the pro-apoptotic effect of the compound. nih.gov This signaling through the LPA₁ receptor appears to be a critical pathway promoting apoptosis in both alveolar and bronchial epithelia. nih.govoup.com Conversely, in lung fibroblasts, LPA signaling via the same LPA₁ receptor has been shown to promote resistance to apoptosis, highlighting a differential, cell-specific response within the same organ. oup.com

The pro-apoptotic effects of LPA are also implicated in the nervous system. While many studies focus on the more common 18:1 LPA, 18:0 LPA has been identified as one of the key LPA species associated with neuropathic pain and neuronal injury in conditions like lumbar spinal stenosis. researchgate.net Research on spinal cord neurons has shown that LPA can promote apoptosis, suggesting a role for species like this compound in neuronal cell death under pathological conditions. researchgate.net

However, the pro-apoptotic effect of this compound is not universal. In rat hepatoma RH7777 cells, this compound was found to be ineffective at inducing membrane blebbing, a characteristic feature of apoptosis, whereas the unsaturated 18:1 LPA was a potent inducer. nih.gov This indicates that the saturation of the acyl chain is a critical determinant of its apoptotic activity in certain cell lines.

Table 1: Effects of this compound on Apoptosis in Different Cell Lines

| Cell Line | Organism | Tissue of Origin | Observed Effect | Key Molecular Details | Reference |

|---|---|---|---|---|---|

| Normal Human Bronchial Epithelial (NHBE) Cells | Human | Bronchial Epithelium | Induces Apoptosis | Mediated by LPA₁ receptor; effect abrogated by LPA₁ antagonist (AM095). | nih.gov |

| Spinal Cord Neurons | (Model System) | Spinal Cord | Contributes to Apoptosis | Associated with neuronal injury in lumbar spinal stenosis. | researchgate.net |

| Lung Fibroblasts | (Model System) | Lung Connective Tissue | Promotes Resistance to Apoptosis | Signaling occurs via the LPA₁ receptor. | oup.com |

| RH7777 Cells | Rat | Hepatoma | No Apoptotic Blebbing | Contrasts with the effect of unsaturated 18:1 LPA. | nih.gov |

Effects on Cellular Survival Pathways and Gene Expression

This compound exerts significant influence on cellular survival pathways, most notably through the activation of the phosphatidylinositol 3-kinase (PI3K)-AKT signaling cascade. nih.govmdpi.com This pathway is a central regulator of cell survival, proliferation, and growth. The activation of AKT by LPA is considered a primary mechanism for promoting cell survival and conferring resistance to chemotherapy in some cancer cells. mdpi.com

A distinct, species-specific role for this compound has been identified in human monocyte-derived macrophages. In these cells, 18:0 LPA specifically triggers the phosphorylation of AKT at the serine 473 (S473) residue, a key step in its activation. nih.gov This response was not observed with other LPA species like 20:4 LPA, which instead activated the p38 MAPK pathway. nih.gov This selective activation of the AKT pathway by this compound underscores its specific role in supporting cellular survival in immune cells within the tumor microenvironment. nih.govresearchgate.net LPA signaling in general is a known survival factor for macrophages, inhibiting apoptosis through the PI3K pathway. oup.com

Regarding gene expression, the effects of this compound can be subtle and cell-type-specific. In human macrophages, RNA profiling revealed a relatively muted transcriptional response to 18:0 LPA, with no genes found to be regulated with a high degree of statistical significance. nih.gov This contrasts with the more robust transcriptional changes induced by other LPA species. nih.gov However, in other contexts, LPA molecules, including this compound, have been shown to influence gene expression related to cell proliferation and function. For instance, in porcine trophectoderm cells, 18:0 LPA at a concentration of 20 μM stimulated a 1.6-fold increase in cell proliferation. oup.com In the same cell model, other LPA species were shown to up-regulate genes involved in implantation, such as prostaglandin-endoperoxide synthase 2 (PTGS2). oup.com While a broad transcriptional profile for this compound is not fully elucidated across all cell types, its primary influence on cell survival appears to be mediated through the direct post-translational activation of key survival kinases like AKT. nih.govmdpi.com

Table 2: Effects of this compound on Survival Pathways and Gene Expression

| Cell Line | Organism | Effect on Survival Pathway | Effect on Gene Expression | Reference |

|---|---|---|---|---|

| Human Monocyte-Derived Macrophages | Human | Promotes survival via selective phosphorylation of AKT at S473. | Relatively muted transcriptional response; no genes significantly regulated. | nih.gov |

| Porcine Trophectoderm (pTr) Cells | Pig | Stimulates proliferation (1.6-fold increase at 20 µM). | Implicated in pathways that regulate genes such as PTGS2. | oup.com |

| Various Cancer Cell Lines | (General) | Activates the PI3K-AKT pathway, conferring survival and chemoresistance. | LPA mixes (not 18:0 specific) induce expression of genes like FGF1, IL6, CXCL8. | mdpi.comthno.org |

Preclinical Research Applications and Biological Models

Investigations in Microbial Systems (e.g., Escherichia coli and Yeast Metabolism)

1-Stearoyl-sn-glycero-3-phosphate and its foundational component, sn-glycerol-3-phosphate, are integral to lipid metabolism in various microbial systems. In the baker's yeast, Saccharomyces cerevisiae, 1-stearoyl-sn-glycero-3-phosphocholine, a closely related lysophosphatidylcholine (B164491), has been identified as a metabolite nih.gov. The metabolic pathways in yeast involve enzymes such as 1-acyl-sn-glycerol-3-phosphate acyltransferase, which plays a central role in the biosynthesis of phosphatidic acid, a key precursor for all glycerophospholipids uniprot.org.

In Escherichia coli, the synthesis of lipids begins with the acylation of sn-glycerol-3-phosphate, a reaction catalyzed by sn-glycerol-3-phosphate acyltransferase nih.gov. This initial step is crucial for the formation of lysophosphatidic acids, including this compound, which are then further metabolized to build the bacterial cell membrane. Studies on related compounds have shown that functional transport systems for sn-glycerol-3-phosphate are essential for the uptake and subsequent metabolic effects of these molecules in E. coli nih.gov. The metabolism of glycerol-3-phosphate is tightly regulated and is critical for flux into both lipid biosynthesis and central carbon metabolism nih.gov.

Studies in Mammalian Cell Lines and Primary Cell Cultures

This compound has been the subject of significant research in the context of myelogenous leukemia, with studies demonstrating its potent anti-leukemic properties. In chronic myelogenous leukemia (CML) K562 cells, the compound has been shown to induce apoptosis (programmed cell death) ebi.ac.ukmedchemexpress.com. This apoptotic effect is mediated through the inactivation of histone deacetylase 3 (HDAC3) and the signal transducer and activator of transcription 3 (STAT3) ebi.ac.ukmedchemexpress.comsigmaaldrich.com.

Treatment with this compound leads to a significant reduction in the viability of both K562 and HL-60 leukemia cells medchemexpress.com. At a concentration of 80 μM, the compound induces apoptosis, marked by an increase in the sub-G1 cell population, which is indicative of DNA fragmentation medchemexpress.com. The mechanistic action in K562 cells involves the cleavage of caspase-9 and caspase-3, key executioner proteins in the apoptotic cascade medchemexpress.com. Furthermore, it downregulates the expression of critical survival genes, including Cyclin D1, Cyclin E, Bcl-xL, Bcl-2, and survivin medchemexpress.com. These findings highlight a multi-faceted mechanism that disrupts pro-survival signaling in leukemia cells.

| Cell Line | Observed Effect | Mechanism of Action | Key Molecular Targets |

|---|---|---|---|

| K562 (Chronic Myelogenous Leukemia) | Induction of apoptosis, reduced cell viability | Inhibition of HDAC3 and STAT3 phosphorylation | HDAC3, STAT3, Caspase-9, Caspase-3, Bcl-2 family proteins |

| HL-60 (Acute Promyelocytic Leukemia) | Reduced cell viability, induction of apoptosis | General disruption of pro-survival pathways | Not fully elucidated, but shows similar viability reduction to K562 |

| U937 (Histiocytic Lymphoma) | Reduced cell viability, induction of apoptosis | Similar apoptotic pathways as observed in K562 cells | Not specified in detail, but responds to similar concentrations |

In preclinical research, non-cancerous cell lines such as mouse fibroblasts are often used to assess the selectivity of potential therapeutic compounds. For instance, L-929 healthy mouse fibroblast cells have been used as a control model to compare the cytotoxic effects of agents on cancer cells versus normal cells mdpi.com. While direct, extensive studies on the metabolic impact of this compound on fibroblasts are limited, its effects have been evaluated in other specific cell types. Research has shown that it can significantly reduce the viability of the MDA-MB-231 human breast cancer cell line, indicating its potential activity extends beyond leukemia models medchemexpress.com. Its role as a component of cellular membranes means it is fundamental to studies involving membrane dynamics and stability in various cell types chemimpex.com.

In Vivo Preclinical Studies (e.g., Role as a Mouse Metabolite)

In vivo studies have identified this compound and its derivatives as natural metabolites in mammals. It is recognized as a mouse metabolite, indicating its presence and role in normal physiological and metabolic processes in murine models nih.gov. The foundational molecule, sn-glycerol-3-phosphate, is a known metabolite within the comprehensive Mouse-GEM (Genome-scale Metabolic Model), highlighting its centrality in mammalian metabolism metabolicatlas.org. Furthermore, lysophosphatidylcholines, including the stearoyl form, have been analyzed in mouse models of neurological conditions such as Alzheimer's disease, suggesting their relevance in both normal and pathophysiological states of the brain sigmaaldrich.com.

Role in Precursor Formation for Bioactive Lipids (e.g., Endocannabinoids)

This compound is a lysophosphatidic acid, a class of lipids that serves as a crucial precursor for the synthesis of more complex bioactive lipids. Lysophosphatidic acids can be acylated by acyltransferases to form phosphatidic acid, a central intermediate in the synthesis of all glycerophospholipids uniprot.org.

This pathway is relevant to the formation of endocannabinoids. The most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), is synthesized from diacylglycerol (DAG) precursors nih.gov. Notably, the major molecular species of DAG that leads to 2-AG is 1-stearoyl-2-arachidonoyl-sn-glycerol nih.gov. This demonstrates that glycerolipids containing a stearoyl group at the sn-1 position are key intermediates in the endocannabinoid synthesis cascade. Therefore, as a fundamental building block for phosphatidic acid and subsequently for various diacylglycerols, this compound plays an upstream role in the pathways that generate these critical signaling molecules.

Advanced Methodologies for Research on 1 Stearoyl Sn Glycero 3 Phosphate

Chemoenzymatic Synthesis Techniques for Isotope-Labeled Probes

The synthesis of isotope-labeled probes of 1-stearoyl-sn-glycero-3-phosphate is crucial for its use as an internal standard in quantitative analyses and for tracking its metabolic fate. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer a powerful approach to creating these labeled molecules with high specificity.

A general strategy involves the chemical synthesis of a glycerol (B35011) backbone, which can be isotopically labeled, for instance, with deuterium. This is followed by enzymatic acylation at the sn-1 position using an appropriate acyl-CoA, such as stearoyl-CoA, catalyzed by an acyltransferase enzyme. This ensures the correct stereochemistry (sn-3-phosphate) of the final product. For example, (S)-glycidol can serve as a starting material for the chiral glycerol backbone. researchgate.net

The introduction of isotopes can be achieved at various positions in the molecule, including the glycerol backbone or the stearoyl acyl chain. This labeling allows for differentiation from endogenous, unlabeled this compound in biological samples, which is essential for accurate quantification using mass spectrometry.

Spectrometric Analysis in Lipidomics Research

Spectrometric techniques are indispensable for the identification and quantification of this compound in the field of lipidomics.

Mass Spectrometry-based Identification and Quantification (e.g., TOF-based lipidomics, MALDI-TOF)

Mass spectrometry (MS) is a cornerstone of lipid analysis due to its high sensitivity and specificity. Time-of-Flight (TOF) mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the precise mass determination of lipids like this compound. In TOF-based lipidomics studies, this compound has been identified as a significant lipid species in various biological contexts, such as in oxidized low-density lipoprotein (LDL). ebi.ac.uk For instance, in positive ionization mode, 1-stearoyl-sn-glycero-3-phosphocholine, a related compound, can be detected as the [M+H]+ ion. nih.govmassbank.eu The exact mass of this compound is 438.27464 Da. np-mrd.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool for analyzing phospholipids (B1166683). researchgate.net It is particularly useful for the analysis of complex biological samples and can be used to detect various lysophospholipids. nih.gov While MALDI-TOF is effective for analyzing polymers and obtaining absolute molecular weights, its application to lipids can sometimes be affected by the sample matrix and the presence of other lipid classes. researchgate.netyoutube.comnews-medical.net For anionic phosphorylated lipids like phosphatidic acid, MALDI-TOF analysis can result in the detection of sodium adducts such as [M + Na]+ and [M + 2Na - H]+. nih.gov

Below is an interactive table summarizing the mass spectrometric data for this compound and related compounds.

| Compound | Ionization Mode | Precursor m/z | Adduct | Instrumentation |

| 1-Stearoyl-sn-glycero-3-phosphocholine | Positive | 524.3711 | [M+H]+ | LC-ESI-QTOF |

| 1-Stearoyl-sn-glycero-3-phosphocholine | Positive | - | - | MS/MS |

| Phosphatidic Acid | - | 697 | [PA + Na]+ | MALDI-TOF |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound and its interactions within biological membranes. ³¹P NMR is particularly well-suited for phospholipid analysis because the phosphorus atom acts as a unique probe for the headgroup. avantiresearch.com The chemical shift of the phosphorus nucleus is sensitive to its local chemical environment, allowing for the differentiation of various phospholipid classes, including lysophosphatidic acid (LPA). avantiresearch.comnih.gov

Studies using ³¹P NMR have shown that the chemical shift of LPA can be influenced by factors such as pH and the presence of other lipids in the bilayer, providing insights into its ionization state and intermolecular interactions. nih.gov For instance, the chemical shift for lysophosphatidic acid has been observed in the range of 5.96-6.03 ppm. nih.govchemrxiv.org ¹H NMR can also be employed to analyze the fatty acid chains and the glycerol backbone of lipids, providing complementary structural data. nih.govbeilstein-journals.org The Human Metabolome Database (HMDB) provides predicted ¹H and ¹³C NMR spectra for LPA(18:0/0:0). hmdb.ca

The following table presents typical ³¹P NMR chemical shifts for lysophosphatidic acid and related phospholipids.

| Phospholipid | Chemical Shift (ppm) |

| Lysophosphatidic Acid (LPA) | 5.96 - 6.03 |

| Phosphatidic Acid (PA) | 5.25 - 5.32 |

| Phosphatidylcholine (PC) | 0.00 (reference) |

| Phosphatidylethanolamine (B1630911) (PE) | 0.50 - 0.60 |

Data compiled from various lipidomics studies. nih.govchemrxiv.org

Chromatographic Separation Techniques for Research Samples (e.g., Thin Layer Chromatography, Capillary Electrophoresis)

Prior to spectrometric analysis, chromatographic techniques are essential for the separation and purification of this compound from complex biological mixtures.

Thin Layer Chromatography (TLC) is a classic and effective method for separating different lipid classes. proquest.com While specific R_f values for this compound are dependent on the solvent system used, TLC allows for the isolation of the LPA fraction from other phospholipids and neutral lipids. nih.gov Two-dimensional TLC can provide enhanced separation of complex lipid extracts. proquest.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of LPA species. nih.govcsuohio.edu This method separates molecules based on their charge and size. In one study, various molecular species of LPA, including stearoyl-LPA, were separated within 14 minutes using an adenosine (B11128) monophosphate-borate-methanol-water solution with indirect UV detection. nih.govcsuohio.edu The detection limits for LPA species were in the low micromolar range. nih.govcsuohio.edu CE has been used for the quantitative analysis of LPAs in human plasma after solid-phase extraction. tandfonline.comtandfonline.com

Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis

Biochemical assays are fundamental to understanding the enzymatic processes that produce and degrade this compound, as well as its downstream signaling effects.

Enzyme activity assays are used to characterize the enzymes involved in LPA metabolism, such as lysophosphatidic acid acyltransferases (LPAATs). These enzymes catalyze the conversion of LPA to phosphatidic acid. nih.govnih.gov Assays can be performed using cell membranes or whole cells and often involve radiolabeled substrates. For example, the activity of LPAAT-beta has been shown to preferentially utilize 18:0 (stearoyl) acyl groups. nih.gov Another approach is a dual-substrate choice assay, where a mixture of lysophospholipids and acyl-CoA esters are presented to microsomal extracts, and the products are quantified by LC/MS/MS to determine substrate preference. nih.gov

Signaling pathway analysis investigates the cellular responses initiated by this compound binding to its cognate G protein-coupled receptors (LPA₁₋₆). nih.gov These assays can measure downstream events such as changes in intracellular calcium levels, activation of Rho and Rac GTPases, and modulation of adenylyl cyclase activity. nih.gov For example, the activation of the Rho-ROCK pathway is a major endpoint of LPA receptor signaling. nih.gov Gene expression analysis using techniques like bulk RNA sequencing can identify genes regulated by LPA signaling, providing insights into its role in various physiological and pathological processes. acrabstracts.org Competitive inhibition enzyme-linked immunosorbent assays (ELISAs) are also available for the quantification of total LPA in biological fluids. mybiosource.com

Future Research Directions and Emerging Concepts Preclinical Focus

Elucidating Novel Signaling Pathways and Receptor Interactions

While the primary signaling cascades of lysophosphatidic acid (LPA) through its six known G protein-coupled receptors (GPCRs), LPA₁₋₆, are relatively well-characterized, future research is focused on uncovering more nuanced and context-dependent signaling pathways. nih.govnih.govnih.gov The diverse biological effects of LPA suggest a complexity that extends beyond the canonical G protein coupling (Gαi/o, Gαq/11, Gα12/13, Gαs). nih.govscripps.edu

A key area of investigation is the potential for biased agonism, where different LPA species, including 1-stearoyl-sn-glycero-3-phosphate (18:0 LPA), could stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This could explain the varied cellular responses observed with different LPA molecules. nih.gov Research is also delving into receptor dimerization, both homodimerization and heterodimerization with other GPCRs, which could significantly alter signaling outcomes.

Furthermore, the subcellular location of receptor signaling is an emerging concept. For instance, LPA₁ has been shown to be trafficked to early endosomes, where it can engage with different signaling partners than at the plasma membrane, leading to attenuated Akt signaling. nih.gov Investigating how 18:0 LPA influences the spatiotemporal dynamics of receptor signaling will be crucial. The interaction of LPA receptors with scaffolding proteins and other intracellular partners that modulate signal transduction is another promising avenue. nih.gov Identifying these novel protein-protein interactions will provide a more complete picture of the LPA signaling network.

Investigating the Differential Biological Activities of Lysophosphatidic Acid Species with Varying Acyl Chains

The biological activity of lysophosphatidic acid is not uniform and is significantly influenced by the length and saturation of its acyl chain. nih.govnih.gov While many studies have utilized the unsaturated 18:1 LPA, there is growing interest in the specific roles of saturated species like this compound (18:0 LPA). nih.gov Preclinical studies have demonstrated that different LPA species can elicit distinct biological responses. For example, in the context of neuropathic pain, 18:1 LPA was found to be more potent in inducing pain-like behaviors compared to 16:0 LPA or 18:0 LPA. nih.govnih.gov

This differential activity is likely due to varying affinities and efficacies at the different LPA receptors. nih.govnih.gov Some receptors may exhibit a preference for certain acyl chain compositions. For instance, in cells expressing LPA₁ or LPA₃ receptors, 18:1 LPA was a more potent activator of calcium mobilization compared to 16:0 or 18:0 LPA. nih.gov Conversely, other studies have suggested that LPA₁ may not show significant specificity towards saturated or unsaturated LPA forms. nsf.gov The unique biophysical properties conferred by the stearoyl chain of 18:0 LPA, such as its packing in the cell membrane, may also influence receptor interaction and subsequent signaling.

Future research will focus on systematically comparing the bioactivities of a wide range of LPA species, including 18:0 LPA, across all LPA receptor subtypes. This will involve detailed structure-activity relationship (SAR) studies to understand how the acyl chain contributes to receptor binding and activation. nih.gov Such studies are essential for deciphering the specific physiological and pathophysiological roles of endogenously produced 18:0 LPA.

Exploring its Role in Molecular Mechanisms of Disease Models (e.g., in inflammatory responses, metabolic disorders, and specific cellular pathologies in preclinical settings)

Lysophosphatidic acid signaling has been implicated in a multitude of pathological processes, and this compound is an important species to consider in these contexts. researchgate.netmdpi.com

Inflammatory Responses: LPA is a known modulator of inflammation. semanticscholar.org Preclinical studies are investigating the specific contribution of 18:0 LPA to inflammatory cascades. This includes its role in the recruitment and activation of immune cells, the production of inflammatory cytokines and chemokines, and its influence on the resolution of inflammation. Given the link between LPA and various inflammatory conditions, understanding the specific actions of 18:0 LPA in models of diseases like arthritis, inflammatory bowel disease, and atherosclerosis is a key research focus. semanticscholar.org

Metabolic Disorders: The LPA signaling axis is increasingly recognized for its role in metabolic regulation. semanticscholar.org Alterations in LPA levels have been associated with obesity and insulin (B600854) resistance. mdpi.comsemanticscholar.org Preclinical models are being used to dissect the specific effects of 18:0 LPA on adipocyte differentiation and function, glucose uptake, and insulin signaling pathways in various tissues. Studies in animal models of diet-induced obesity and type 2 diabetes will be critical to elucidate the contribution of 18:0 LPA to the pathogenesis of these metabolic diseases. mdpi.com For example, in obese individuals, levels of 16:0 LPA have been shown to be elevated. semanticscholar.org

Specific Cellular Pathologies: At the cellular level, LPA is involved in fundamental processes like proliferation, migration, and survival, which are often dysregulated in disease. nih.gov In preclinical cancer models, LPA signaling has been shown to promote tumor growth, invasion, and metastasis. nih.gov Research is needed to determine the specific role of 18:0 LPA in these processes for different cancer types. Furthermore, in the context of neurodegenerative diseases, where lipid metabolism is often altered, investigating the impact of 18:0 LPA on neuronal and glial cell function in preclinical models of conditions like Alzheimer's disease and multiple sclerosis is a significant area of future research. mdpi.com For instance, in LPA₁-null mice, which exhibit some abnormalities relevant to schizophrenia models, there is a notable increase in the levels of saturated 18:0 LPA in the hippocampus. mdpi.com

Development of Advanced Research Tools and Molecular Probes

To further dissect the specific roles of this compound, the development of more sophisticated research tools is essential. A major challenge in the field is the lack of highly selective pharmacological tools for the different LPA receptors. nih.gov The creation of potent and specific agonists and antagonists for each of the six LPA receptors will be instrumental in delineating their individual functions.

Moreover, the development of molecular probes specifically designed to detect and visualize 18:0 LPA within cells and tissues is a critical need. This could include fluorescently labeled analogs of 18:0 LPA that can be used for imaging studies to track its uptake, trafficking, and subcellular localization. The generation of antibodies with high specificity for 18:0 LPA would also be invaluable for its detection and quantification in biological samples.

Advanced mass spectrometry imaging techniques are also being employed to study the spatial distribution of different LPA species, including 18:0 LPA, in tissues from preclinical disease models. maastrichtuniversity.nl This can provide crucial insights into the local production and accumulation of 18:0 LPA in specific disease microenvironments. Additionally, the development of novel biosensors that can report on the activation of specific LPA receptors in real-time will offer a dynamic view of 18:0 LPA-mediated signaling events.

Q & A

Q. What are the optimal methods for extracting 1-Stearoyl-sn-glycero-3-phosphate from biological samples?

The Bligh-Dyer lipid extraction method is widely used for isolating phospholipids, including 1-Stearoyl-sn-glycero-3-phosphate. This involves homogenizing tissue with chloroform:methanol (2:1 v/v) to form a miscible system with water. Subsequent dilution with chloroform and water separates lipids into the chloroform layer, which is collected and purified. This method is rapid (≈10 minutes), avoids lipid degradation, and is reproducible for tissues like muscle or cultured cells .

Q. How should this compound be stored to ensure stability?

Store the compound as a crystalline solid at -20°C in a tightly sealed, desiccated container to prevent hydrolysis or oxidation. For short-term use, storage at 4°C in ethanol (25 mg/mL) is acceptable. Stability exceeds four years under recommended conditions .

Q. What analytical methods are used to assess the purity of this compound?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is recommended. Purity ≥98% is typically confirmed using reverse-phase C18 columns with mobile phases like methanol:water (95:5) containing 0.1% formic acid. Thin-layer chromatography (TLC) on silica gel plates with chloroform:methanol:acetic acid (65:25:10) can also verify homogeneity .

Advanced Research Questions

Q. How does this compound modulate inflammatory cytokine production in monocytes, and how can experimental variability be minimized?

At 12.5 µM, 1-Stearoyl-sn-glycero-3-phosphate enhances IL-1β production in human monocytes by activating Toll-like receptor 4 (TLR4) signaling. To address variability:

- Use deuterated internal standards (e.g., 1-Stearoyl-d35-2-hydroxy-sn-glycero-3-PC) to normalize lipid quantification in plasma or cell lysates .

- Control for batch-to-batch differences in compound purity via HPLC-ELSD .

- Standardize cell culture conditions (e.g., serum-free media to avoid confounding lipid interactions) .

Q. What strategies resolve contradictions in reported biological effects of this compound across studies?

Discrepancies often arise from:

- Isomer interference : Structural isomers (e.g., 1-Oleoyl-sn-glycero-3-phosphate) may co-elute in assays. Use chiral chromatography or deuterated standards to isolate the target compound .

- Experimental models : Tissue-specific metabolism (e.g., liver vs. lung) alters lipid effects. Validate findings across multiple cell lines or animal models .

- Concentration thresholds : Dose-response curves (0.1–50 µM) should be established, as pro-inflammatory effects may reverse at supraphysiological concentrations .

Q. How can this compound be synthesized and functionalized for targeted drug delivery?

Synthesis involves acylation of sn-glycero-3-phosphate with stearoyl chloride under anhydrous conditions. For functionalization:

- Phosphocholine headgroup addition : React with 2-bromoethyltrimethylammonium picrate to generate phosphatidylcholine derivatives .

- Deuterated analogs : Incorporate deuterated stearic acid (e.g., d35-stearate) for isotope tracing in metabolic studies .

Methodological Recommendations

- Contamination prevention : Use disposable lab coats, double gloves, and HEPA-filtered biosafety cabinets during handling to avoid endotoxin contamination, which synergizes with lipid signaling .

- Quantitative lipidomics : Pair LC-MS with isotopically labeled internal standards (e.g., PC(18:0/20:4-d8)) to improve accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.